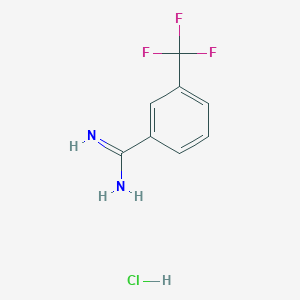

3-Trifluoromethylbenzamidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Trifluoromethylbenzamidine hydrochloride is an organic compound with the chemical formula C8H7F3N2 · HCl and a molecular weight of 226.61 g/mol . It appears as a solid, colorless to pale yellow crystalline substance and is known for its flammability . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Trifluoromethylbenzamidine hydrochloride can be synthesized through multiple methods. One common method involves the reaction of benzamidine with trifluoromethyl chloride, followed by the reaction with hydrochloric acid to form the hydrochloride salt . Another method involves the use of lithium hexamethyldisilazane in tetrahydrofuran and toluene under an inert atmosphere . The reaction conditions typically include room temperature and careful control of pH levels during the process .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves large-scale reactions with stringent safety measures to avoid exposure to the compound’s dust and vapors . The process generally includes the use of specialized equipment to handle the flammable and potentially irritating nature of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Trifluoromethylbenzamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated aromatic compounds, while reduction could produce simpler amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Trifluoromethylbenzamidine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of 3-Trifluoromethylbenzamidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-Trifluoromethylbenzamidine hydrochloride include:

- 3-Trifluoromethylbenzamide

- 3,5-Bis(trifluoromethyl)benzamidine

- 3-Trifluoromethylbenzonitrile

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of trifluoromethyl and amidine functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in specific research and industrial applications.

Biologische Aktivität

3-Trifluoromethylbenzamidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a benzamidine structure. The chemical formula is C₇H₆ClF₃N₂, and its molecular weight is 202.59 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its biological interactions.

The primary biological activity of this compound lies in its ability to inhibit specific enzymes. It has been shown to interact with serine proteases, which are critical in various physiological processes, including blood coagulation and immune responses. The inhibition of these enzymes can lead to significant biological effects, such as:

- Antimicrobial Activity : Inhibition of bacterial serine proteases can disrupt bacterial growth and virulence.

- Antitumor Activity : By targeting proteases involved in cancer progression, this compound may exhibit potential antitumor effects.

Enzyme Inhibition Studies

A study published in PubChem indicates that this compound exhibits notable enzyme inhibition properties. It has been tested against various serine proteases, demonstrating a significant inhibitory effect with IC50 values indicating potency in the low micromolar range .

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. Its efficacy against resistant strains of bacteria has been documented, making it a candidate for further exploration in the context of rising antibiotic resistance. For instance, studies have shown that it can effectively inhibit strains such as Staphylococcus aureus .

Case Studies

Case Study 1: Inhibition of Bacterial Growth

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an alternative to traditional antibiotics .

Case Study 2: Antitumor Efficacy

Another study investigated the antiproliferative effects of this compound on cancer cell lines. The results demonstrated that treatment with this compound resulted in a significant reduction in cell viability in both Hela (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values of approximately 30 µM and 25 µM, respectively .

Data Summary

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)benzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H3,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWQLKZLTWPEBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369638 |

Source

|

| Record name | 3-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62980-03-4 |

Source

|

| Record name | 3-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.